molecular formula C14H11ClF3NO B2429436 4-Chloro-2-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol CAS No. 1042519-03-8

4-Chloro-2-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol

Cat. No.: B2429436
CAS No.: 1042519-03-8
M. Wt: 301.69
InChI Key: YWMXZMLVFVZDFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol is a chemical compound with the molecular formula C14H11ClF3NO and a molecular weight of 301.69 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Properties

IUPAC Name

4-chloro-2-[[2-(trifluoromethyl)anilino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO/c15-10-5-6-13(20)9(7-10)8-19-12-4-2-1-3-11(12)14(16,17)18/h1-7,19-20H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMXZMLVFVZDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NCC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Chloro-2-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorophenol with 2-(trifluoromethyl)aniline in the presence of a suitable catalyst and under controlled reaction conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Chloro-2-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-2-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol has been studied for its potential therapeutic applications, particularly in oncology. Research indicates that compounds similar to this one can interact with vascular endothelial growth factor receptor 2 (VEGFR2), which plays a crucial role in angiogenesis and tumor growth.

Case Study : A study demonstrated that derivatives of this compound exhibited significant antitumor activity against various cancer cell lines, with mean GI50 values indicating effective inhibition of cell growth.

CompoundMean GI50 (μM)Observations
Compound A15.72High antimitotic activity
Compound B20.45Moderate activity

The biological activities of this compound extend beyond anticancer properties. It has shown potential as an analgesic agent due to its interactions at specific molecular targets involved in pain pathways.

Mechanism of Action :

  • Oxidative Addition : The compound may undergo oxidative addition processes leading to the formation of reactive species that can modulate pain signaling pathways.
  • Transmetalation Processes : These processes are crucial for its interaction with biological targets.

Materials Science

In materials science, the unique chemical properties of this compound make it suitable for developing advanced materials, such as polymers with enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 4-Chloro-2-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-Chloro-2-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

4-Chloro-2-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol, also known by its CAS number 1094548-25-0, is a compound of interest in medicinal chemistry due to its diverse biological activities. Its structure features a trifluoromethyl group, which is known to enhance the pharmacological properties of organic compounds. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C14_{14}H11_{11}ClF3_3NO, with a molecular weight of 301.69 g/mol. The presence of the trifluoromethyl group significantly influences its biological activity, particularly in terms of receptor binding and metabolic stability.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of human leukemia (HL-60), colon (HCT-15), and renal (UO-31) cancer cells with IC50_{50} values comparable to established chemotherapeutics like sunitinib .
  • VEGFR-2 Inhibition : The compound has been identified as a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis. In vitro assays demonstrated promising binding affinity and inhibitory activity against VEGFR-2, suggesting its potential use in anti-angiogenic therapies .
  • Neuropharmacological Effects : Research indicates that the compound may exhibit neuroprotective properties by modulating glutamate receptors, particularly the mGluR2 subtype. This modulation could have implications for treating neurodegenerative diseases .

The mechanisms underlying the biological activity of this compound include:

  • Receptor Binding : The trifluoromethyl group enhances lipophilicity and receptor affinity, facilitating stronger interactions with target proteins.
  • Induction of Apoptosis : Studies using Annexin V-FITC assays have demonstrated that this compound can induce apoptosis in cancer cells through pathways involving caspase activation and mitochondrial dysfunction .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • In Vitro Studies : A series of experiments conducted on various cancer cell lines showed that this compound effectively reduced cell viability with IC50_{50} values ranging from 6.62 µM to 10.32 µM across different types of cancer cells, indicating its broad-spectrum anticancer potential .
  • VEGFR-2 Inhibition Assays : In one notable study, compounds structurally similar to this compound were screened for VEGFR-2 inhibition, revealing significant reductions in receptor activity and subsequent tumor cell proliferation .

Data Table

The following table summarizes key findings regarding the biological activity of this compound:

Biological Activity Target Cell Line IC50_{50} Reference
AnticancerHL-6010.32 µM
AnticancerHCT-156.62 µM
AnticancerUO-317.69 µM
VEGFR-2 InhibitionMCF-7Not specified

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-2-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol, and what key reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via a Mannich base reaction, involving condensation of a trifluoromethyl-substituted aniline derivative with a chlorinated phenolic precursor. Key steps include:

  • Condensation: Reacting 1-(5-chloro-2-hydroxyphenyl)ethanone with a substituted amine (e.g., (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine) in methanol at room temperature for 48 hours .
  • Reduction: Using NaBH₄ in a THF/ethanol (1:1 v/v) mixture at 273 K to reduce intermediates, followed by neutralization and purification via silica-gel chromatography .
    Yield optimization requires strict control of stoichiometry, solvent polarity, and temperature during reduction to avoid over-reduction or side-product formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

Methodological Answer:

  • ¹H/¹³C NMR: Prioritize signals for the phenolic -OH (δ ~9–10 ppm), the methylene bridge (δ ~4–5 ppm), and trifluoromethyl groups (¹³C δ ~120–125 ppm, split due to coupling with fluorine) .
  • LC-MS (ESI): Confirm molecular weight via [M+H]⁺ peaks (e.g., m/z ~483–503 for related derivatives) and assess purity (>98%) using retention times (2.5–2.6 minutes under reverse-phase conditions) .
  • X-ray Crystallography: Resolve intramolecular hydrogen bonds (e.g., O-H⋯N) and weak C-H⋯π interactions to validate stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the molecular structure of this compound?

Methodological Answer: Discrepancies in crystallographic data (e.g., bond angles, torsion angles) may arise from dynamic disorder or weak intermolecular interactions. Strategies include:

  • Refinement Software: Use SHELXL for high-resolution data refinement, leveraging its robustness in handling hydrogen bonding and torsional constraints .
  • Validation Tools: Cross-check with PLATON or Mercury to identify missed symmetry elements or disorder. For example, weak C-H⋯π interactions (Table 1 in ) can stabilize conformations but may require iterative refinement cycles.
  • Complementary Techniques: Pair X-ray data with DFT calculations to model electron density discrepancies .

Q. What strategies are employed to control stereochemistry during the synthesis of chiral derivatives of this compound?

Methodological Answer:

  • Chiral Auxiliaries: Use enantiopure amines (e.g., (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine) to induce diastereoselectivity during condensation. Absolute configuration is confirmed via anomalous dispersion in X-ray studies .
  • Intramolecular Stabilization: Design precursors with intramolecular hydrogen bonds (e.g., O-H⋯N) to lock conformations and reduce racemization during synthesis .
  • Chromatographic Resolution: Employ chiral stationary phases (e.g., cellulose-based columns) for HPLC separation of enantiomers post-synthesis .

Q. How do researchers optimize reaction conditions to minimize byproducts such as those listed in impurity profiles?

Methodological Answer:

  • Reagent Purity: Ensure anhydrous conditions for NaBH₄ reduction to prevent hydrolysis side reactions .
  • Temperature Gradients: Use low temperatures (273 K) during reduction to limit over-alkylation or elimination byproducts .
  • Analytical Monitoring: Track intermediates via TLC or inline LC-MS to halt reactions at optimal conversion points. For example, impurities like N-ethylated analogs can be minimized by controlling reaction time .

Q. What experimental approaches are used to analyze the compound’s potential in medicinal chemistry, beyond initial biological screening?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Synthesize derivatives with varied substituents (e.g., chloro, trifluoromethyl) and assay against target enzymes/receptors. For example, benzimidazole-phenol hybrids show antimalarial activity via heme binding .
  • Molecular Docking: Use software like AutoDock Vina to model interactions with biological targets (e.g., cytochrome P450 enzymes) guided by crystallographic data .
  • Metabolic Stability Assays: Assess oxidative metabolism using liver microsomes and LC-MS to identify vulnerable sites (e.g., methylene bridges) for further modification .

Data Contradiction Analysis

Q. If LC-MS indicates high purity (>98%) but NMR reveals minor peaks, how should researchers reconcile these discrepancies?

Methodological Answer:

  • Impurity Identification: Use 2D NMR (e.g., HSQC, HMBC) to assign minor peaks to stereoisomers or regioisomers not resolved by LC-MS .
  • Ionization Bias: LC-MS may underrepresent non-ionizable impurities. Supplement with evaporative light scattering detection (ELSD) for a comprehensive purity profile.
  • Sample Preparation: Ensure deuterated solvents are free from protonated contaminants, and use relaxation agents (e.g., Cr(acac)₃) to sharpen broad NMR signals from trace impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.